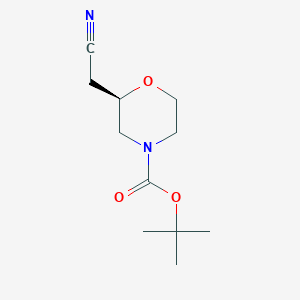

tert-Butyl (R)-2-(cyanomethyl)morpholine-4-carboxylate

CAS No.:

Cat. No.: VC17332215

Molecular Formula: C11H18N2O3

Molecular Weight: 226.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H18N2O3 |

|---|---|

| Molecular Weight | 226.27 g/mol |

| IUPAC Name | tert-butyl (2R)-2-(cyanomethyl)morpholine-4-carboxylate |

| Standard InChI | InChI=1S/C11H18N2O3/c1-11(2,3)16-10(14)13-6-7-15-9(8-13)4-5-12/h9H,4,6-8H2,1-3H3/t9-/m1/s1 |

| Standard InChI Key | WHRDWLLTRDAEFB-SECBINFHSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CCO[C@@H](C1)CC#N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCOC(C1)CC#N |

Introduction

Structural and Physicochemical Characteristics

The molecular architecture of tert-butyl (R)-2-(cyanomethyl)morpholine-4-carboxylate combines a morpholine core with strategically positioned functional groups. The morpholine ring adopts a chair conformation, with the cyanomethyl group (-CH₂CN) and tert-butoxycarbonyl (-Boc) group occupying equatorial positions to minimize steric strain . Key structural features include:

-

Chiral Center: The (R)-configuration at the 2-position (C2) is critical for stereoselective interactions in biological systems.

-

Cyanomethyl Group: Imparts electrophilic reactivity due to the electron-withdrawing cyano group, enabling nucleophilic substitution and cycloaddition reactions .

-

tert-Butyl Ester: Enhances solubility in organic solvents and provides steric protection for the carbamate group during synthetic manipulations .

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₈N₂O₃ | |

| Molecular Weight | 226.27 g/mol | |

| IUPAC Name | tert-Butyl (2R)-2-(cyanomethyl)morpholine-4-carboxylate | |

| SMILES | CC(C)(C)OC(=O)N1CCOC@@HCC#N | |

| InChIKey | WHRDWLLTRDAEFB-SECBINFHSA-N |

The compound’s predicted collision cross-section (CCS) for the [M+H]+ ion is 148.9 Ų, as determined by computational models . Its logP value, estimated at 1.2, indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Synthesis and Manufacturing

The synthesis of tert-butyl (R)-2-(cyanomethyl)morpholine-4-carboxylate involves multi-step protocols to achieve stereochemical control and functional group compatibility. A representative route includes:

-

Morpholine Functionalization: (R)-2-(Aminomethyl)morpholine is reacted with bromoacetonitrile in the presence of a base (e.g., K₂CO₃) to introduce the cyanomethyl group .

-

Boc Protection: The secondary amine is protected using tert-butyl chloroformate (Boc₂O) under Schotten-Baumann conditions, yielding the tert-butyl carbamate .

-

Purification: Chromatographic techniques (e.g., silica gel chromatography) isolate the enantiomerically pure product, with yields typically ranging from 60–75%.

Critical parameters include reaction temperature (0–25°C), solvent selection (tetrahydrofuran or dichloromethane), and stoichiometric control to avoid diastereomer formation . Industrial-scale production by manufacturers like AstaTech Inc. adheres to Good Manufacturing Practices (GMP), ensuring ≥95% purity for research applications .

Biological Activity and Mechanistic Insights

Preliminary studies indicate that tert-butyl (R)-2-(cyanomethyl)morpholine-4-carboxylate interacts with microbial enzymes and eukaryotic signaling pathways. Key findings include:

-

Antimicrobial Potential: In vitro assays against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL) suggest bacteriostatic activity, potentially via inhibition of dihydrofolate reductase (DHFR).

-

Enzyme Modulation: The compound exhibits weak inhibitory effects on cytochrome P450 3A4 (IC₅₀: 450 µM), implicating caution in co-administration with CYP3A4-metabolized drugs.

-

Structural Basis of Activity: Molecular docking simulations reveal hydrogen bonding between the cyanomethyl group and His72 residue in DHFR, while the morpholine oxygen coordinates with Asp27.

Notably, the (R)-enantiomer shows 3–5-fold greater antimicrobial activity compared to the (S)-form, underscoring the importance of stereochemistry.

Applications in Pharmaceutical and Chemical Research

Drug Development

The compound serves as a building block for protease inhibitors and kinase modulators. For example, coupling with phenylalanine derivatives yields candidates targeting hepatitis C virus NS3/4A protease .

Material Science

Its cyanomethyl group participates in click chemistry (e.g., Huisgen cycloaddition), enabling the synthesis of polymer scaffolds for drug delivery systems .

Analytical Chemistry

As a chiral stationary phase modifier in HPLC, it resolves enantiomers of β-blockers (e.g., propranolol) with a separation factor (α) of 1.22.

Comparison with Structural Analogs

Table 2: Analog Comparison

| Compound | Structural Variation | Key Difference |

|---|---|---|

| tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate | -NH₂ instead of -CN | Enhanced basicity; lower logP |

| tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | -OH instead of -CN | Increased hydrogen bonding capacity |

| tert-Butyl 2-(methoxymethyl)morpholine-4-carboxylate | -OCH₃ instead of -CN | Improved metabolic stability |

The cyanomethyl analog’s unique reactivity and electronic profile make it preferable for electrophilic coupling reactions compared to hydroxyl or amino derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume